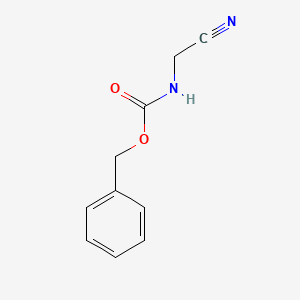

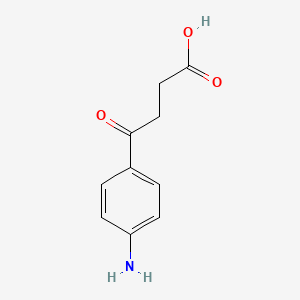

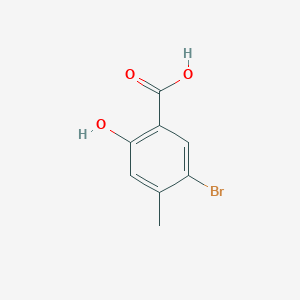

![molecular formula C10H14N2O2S B1267798 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid CAS No. 29567-83-7](/img/structure/B1267798.png)

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is represented by the SMILES notation: C1=CC=NC(=C1)CCSCC(C(=O)O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” include a molecular weight of 226.3 and a molecular formula of C10H14N2O2S .Aplicaciones Científicas De Investigación

1. Synthesis and Drug Development

Goldberg et al. (2015) explored the synthesis of a chiral β-hydroxy-α-amino acid, which is a key intermediate in developing certain drug candidates. They utilized d-threonine aldolase enzymes for the synthesis process, leading to high purity and yield of the β-hydroxy-α-amino acid. This research demonstrates the compound's significance in drug development processes (Goldberg et al., 2015).

2. Organic Synthesis and Chemical Reactivity

Asadi et al. (2021) studied the reactivity of 2-aminopyridine in conjunction with other chemical components, leading to the synthesis of various chemical compounds. Their work highlights the versatile nature of 2-aminopyridine in creating different chemical structures (Asadi et al., 2021).

3. Corrosion Inhibition

Bouklah et al. (2005) investigated the efficacy of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulfuric acid solutions. Their findings indicate that this compound acts as a mixed inhibitor and enhances the corrosion resistance of steel (Bouklah et al., 2005).

4. Catalytic Oxidation Studies

Mohanapriya et al. (2022) conducted a study on the kinetic oxidation reaction of 2-amino-3-sulfhydryl propanoic acid, exploring various reaction parameters. This research provides insights into the physical characteristics of the reacting species and the reaction mechanism (Mohanapriya et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHOUAHZPZIFRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid | |

CAS RN |

29567-83-7 |

Source

|

| Record name | NSC163407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

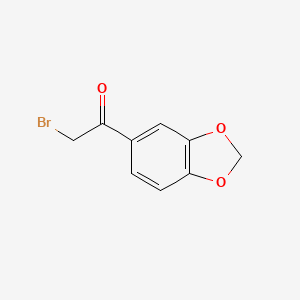

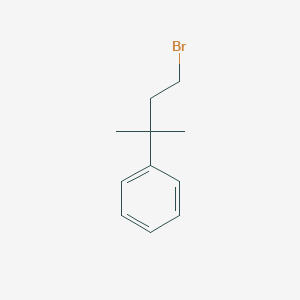

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)

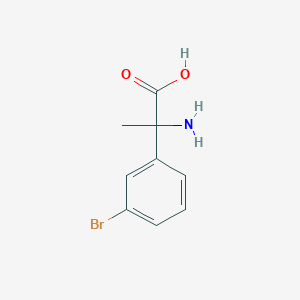

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)